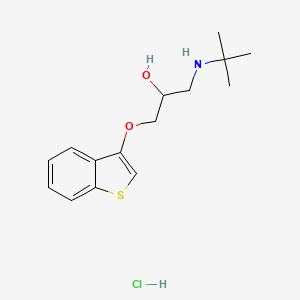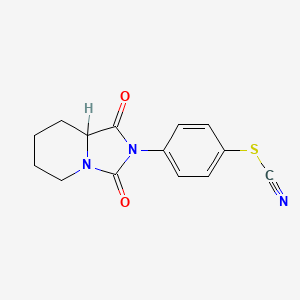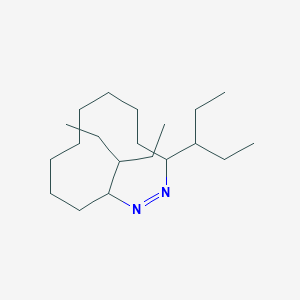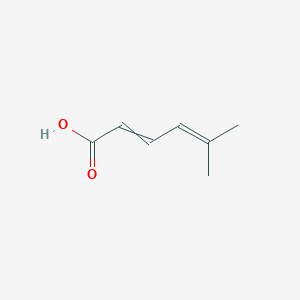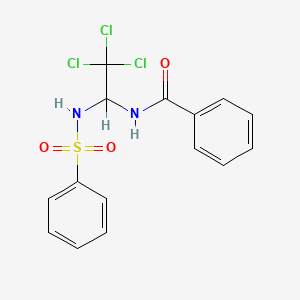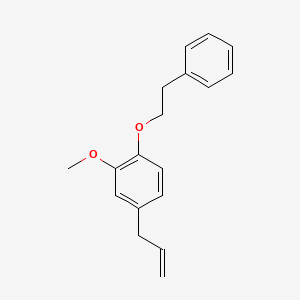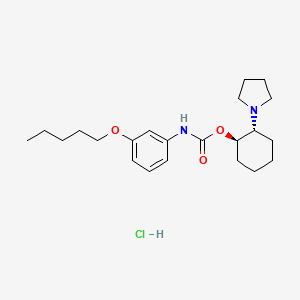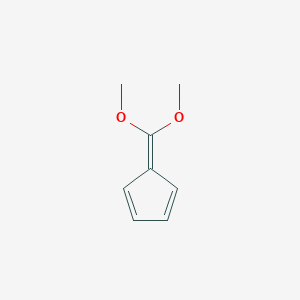
5-(Dimethoxymethylidene)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethoxymethylidene)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. This compound is characterized by the presence of a cyclopentadiene ring substituted with a dimethoxymethylidene group. It is a colorless liquid with a strong and unpleasant odor, commonly used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction is usually carried out at room temperature with a catalyst such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound involves the steam cracking of naphtha to obtain cyclopentadiene, which is then reacted with formaldehyde dimethyl acetal. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethoxymethylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentadienone derivatives.
Reduction: Reduction reactions can convert the compound into cyclopentene derivatives.
Substitution: The compound can undergo substitution reactions with halogens, leading to the formation of halogenated cyclopentadienes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentene derivatives.
Substitution: Halogenated cyclopentadienes.
Applications De Recherche Scientifique
5-(Dimethoxymethylidene)cyclopenta-1,3-diene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Dimethoxymethylidene)cyclopenta-1,3-diene involves its interaction with molecular targets through cycloaddition reactions. The compound can participate in Diels-Alder reactions, forming six-membered rings with dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A parent compound with similar reactivity but lacking the dimethoxymethylidene group.
1,3-Cyclopentadiene, 5,5-dimethyl-1-ethyl-: A derivative with additional methyl and ethyl groups, affecting its reactivity and applications.
Uniqueness
5-(Dimethoxymethylidene)cyclopenta-1,3-diene is unique due to the presence of the dimethoxymethylidene group, which enhances its reactivity in cycloaddition reactions and expands its range of applications in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
79402-08-7 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
5-(dimethoxymethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C8H10O2/c1-9-8(10-2)7-5-3-4-6-7/h3-6H,1-2H3 |
Clé InChI |
ZZPWKPAXPJFPII-UHFFFAOYSA-N |
SMILES canonique |
COC(=C1C=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


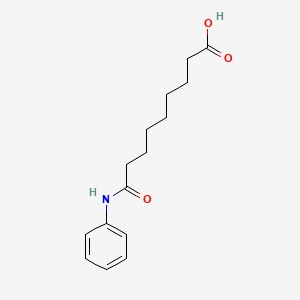
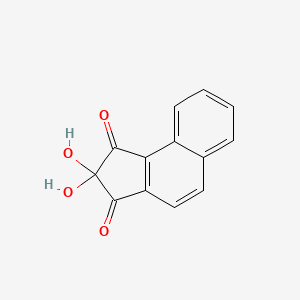

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
